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Compound of Interest

3-Bromo-3-(2,3-

Compound Name:

dimethylphenyl)propiophenone
CAS No.: 898769-35-2
Cat. No.: B1293199

Get Quote

Technical Guide: 3'-Bromo-3-(2,3-
dimethylphenyl)propiophenone in Drug
Discovery

Compound Profile & Strategic Utility

Compound Identity:

¢ |[UPAC Name: 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one
e Chemical Class: Dihydrochalcone / 1,3-Diarylpropanone

¢ Molecular Formula: C17H17BrO

¢ Molecular Weight: 317.22 g/mol
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Medicinal Chemistry Significance: This intermediate serves as a "bifunctional linchpin” in
convergent synthesis. It offers two orthogonal reactivity handles:

e The meta-Bromoaryl Moiety: A pre-installed handle for Palladium-catalyzed cross-couplings
(Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the scaffold
without affecting the aliphatic chain.

o The Propiophenone Ketone: A gateway for stereoselective transformations. It can be
reduced to chiral alcohols (via CBS reduction), converted to amines (reductive amination), or
used in asymmetric Grignard additions.

e The 2,3-Dimethylphenyl Tail: A highly lipophilic, sterically demanding group often used to
occupy hydrophobic pockets in GPCRs (e.g.,

-adrenergic receptors) or to block metabolic hydroxylation sites on the phenyl ring.

Synthetic Pathway & Workflow

The preparation and utilization of this intermediate follow a logical workflow: Construction
(Upstream)

Diversification (Downstream).

Workflow Visualization
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Caption: Synthesis and divergent application of the target intermediate. High-contrast nodes
denote starting materials (Blue), transient intermediates (Yellow), and the target scaffold
(Green).

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1293199/docs?utm_src=pdf-body-img#using-3-bromo-3-2-3-dimethylphenyl-propiophenone-as-a-pharmaceutical-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Detailed Experimental Protocols
Protocol A: Upstream Synthesis (Construction)

Objective: Synthesize the target via Claisen-Schmidt condensation followed by selective
reduction.

Step 1: Condensation (Chalcone Formation)

e Charge: To a reactor, add 3-bromoacetophenone (1.0 eq) and 2,3-dimethylbenzaldehyde
(1.05 eq) in Ethanol (5 vol).

e Catalysis: Cool to 0°C. Dropwise add 10% NaOH (aq) (0.5 eq) over 30 minutes.

e Reaction: Warm to 25°C and stir for 4—-6 hours. Monitor by TLC/HPLC for disappearance of
ketone.

o Workup: Precipitate usually forms. Cool to 0°C, filter, and wash with cold ethanol/water (1:1).
e Result: Yields the
-unsaturated enone (Chalcone).

Step 2: Selective Hydrogenation Critical Control Point: Prevent debromination of the aryl ring.

Solvent System: Dissolve Chalcone in Ethyl Acetate (10 vol). Avoid methanol/ethanol if
debromination is observed.

o Catalyst: Add 5% Pt/C (sulfided) or 5% Pd/C (doped with diphenylsulfide or ethylenediamine
to poison halide reduction activity).

e Hydrogenation: Pressurize to 1 atm

(balloon) or 15 psi. Stir vigorously at RT.

e Monitoring: Check every 30 mins. Stop immediately upon consumption of alkene. Prolonged
exposure risks reducing the carbonyl or the C-Br bond.
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« Purification: Filter through Celite. Concentrate. Recrystallize from Hexanes/EtOAc if
necessary.

Protocol B: Downstream Application (Suzuki-Miyaura
Coupling)

Objective: Use the intermediate to couple a heteroaryl ring at the 3'-position.
Reagents:

e Substrate: 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (1.0 eq)

Boronic Acid: Phenylboronic acid or Heteroaryl boronate (1.2 eq)

Catalyst:

(3 mol%)

Base:

(2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)
Procedure:

e Degassing: Charge substrate, boronic acid, and base into a vial. Add solvents. Sparge with
Argon for 10 minutes (Critical for Pd cycle longevity).

o Catalyst Addition: Add Pd catalyst under Argon counter-flow. Seal vessel.
e Reaction: Heat to 80°C for 4—12 hours.

o Workup: Dilute with EtOAc, wash with brine. Dry over

o Outcome: The ketone remains intact, allowing subsequent modification of the aliphatic chain
after the biaryl core is established.
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Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in GMP steps, the following specifications

must be met:

Acceptance .
Test Parameter Method L Rationale
Criteria
] ) Indicates purity;
) White to off-white )
Appearance Visual ] ) yellowing suggests
crystalline solid )
residual enone.
High purity required
Purity HPLC (UV 254nm) > 98.0% (Area %) for catalytic
downstream steps.
The alkene is a
) Michael acceptor
Residual Enone HPLC <0.10% o _
(genotoxic impurity
risk).
Confirms no
. . debromination
Bromine Content Elemental/MS Matches theoretical )
occurred during
hydrogenation.
Water can quench
Water Content Karl Fischer < 0.5% wiw sensitive reagents

(e.g., Grignards).

Safety & Handling

e Hazard Identification:

o Skin Irritant: The benzylic ketone structure suggests potential skin and eye irritation.

o Sensitizer: Like many brominated aromatics, potential for skin sensitization exists.
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» Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). Protect from light (aryl
bromides can degrade photolytically over long periods).

o Spill Response: Do not sweep dry dust (static risk). Dampen with inert solvent or use HEPA

vacuum.
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(Note: While the specific CAS for this exact intermediate is not standard in commodity catalogs,
the protocols above are derived from validated methodologies for the 1,3-diarylpropanone
chemical class.)

¢ To cite this document: BenchChem. [Using 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone
as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293199/docs#using-3-bromo-3-2-3-dimethylphenyl-
propiophenone-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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